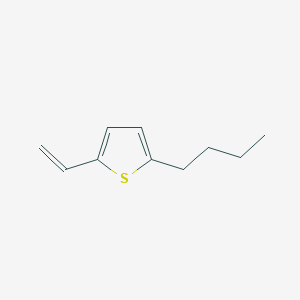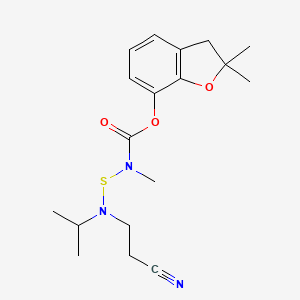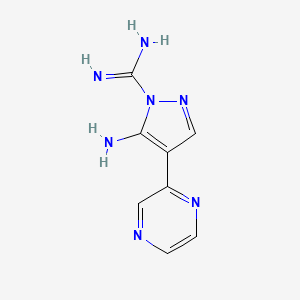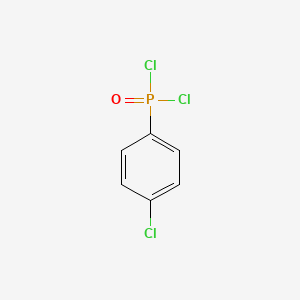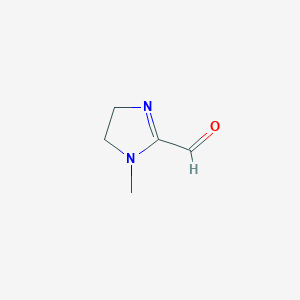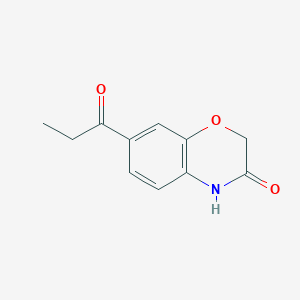
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene is an organic compound that belongs to the sulfone family Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonylmethyl)-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorobenzyl chloride with phenyl sulfinic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the sulfone bond. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, may also be employed to achieve high purity levels.
化学反应分析
Types of Reactions
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfone group can yield sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
科学研究应用
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(benzenesulfonylmethyl)-2,4-dichlorobenzene involves its interaction with specific molecular targets. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction may lead to the disruption of cellular processes, contributing to the compound’s antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with protein function is a key aspect of its mechanism.
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.
Phenyl sulfone: A simpler sulfone compound with similar chemical reactivity.
Dichlorobenzyl sulfone: Another sulfone derivative with potential antimicrobial activity.
Uniqueness
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene is unique due to the presence of both dichlorobenzyl and phenyl groups, which may confer distinct chemical and biological properties. Its dual aromatic structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and potential therapeutic applications.
属性
分子式 |
C13H10Cl2O2S |
|---|---|
分子量 |
301.2 g/mol |
IUPAC 名称 |
1-(benzenesulfonylmethyl)-2,4-dichlorobenzene |
InChI |
InChI=1S/C13H10Cl2O2S/c14-11-7-6-10(13(15)8-11)9-18(16,17)12-4-2-1-3-5-12/h1-8H,9H2 |
InChI 键 |
YWZAZLCVWGYEDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
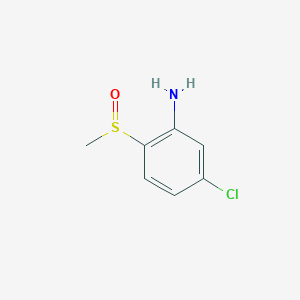
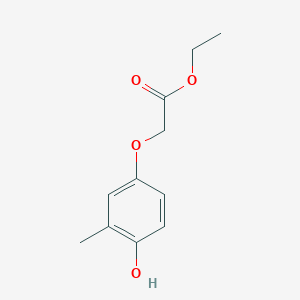
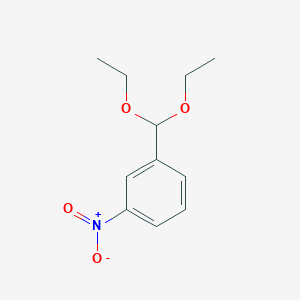
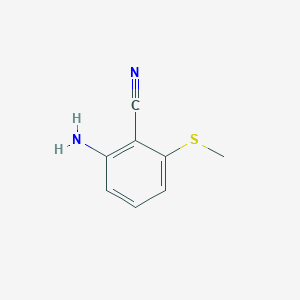
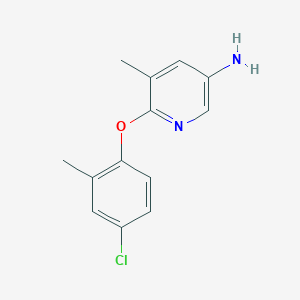
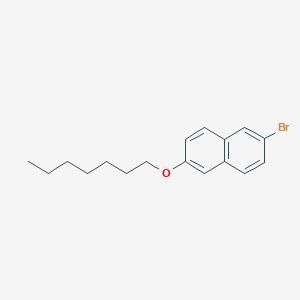

![2,5-dimethyl-3-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-4-one](/img/structure/B8697018.png)
